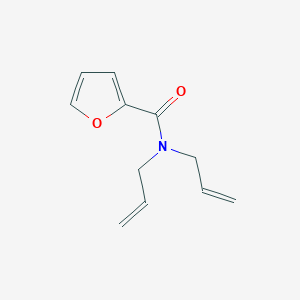![molecular formula C28H22N4O2 B263834 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)
5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile is a chemical compound that has attracted significant attention in scientific research. This compound is a member of the quinazoline family, which is known for its diverse biological activities. The unique structure of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has made it a promising candidate for various applications in the field of medicinal chemistry.
作用机制
The exact mechanism of action of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile exhibits a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and block the growth of certain bacteria.
实验室实验的优点和局限性
One of the main advantages of using 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for various applications in the field of medicinal chemistry. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for certain research groups.
未来方向
There are several future directions for the research of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile. One potential direction is the development of novel drugs based on the structure of this compound. Another direction is the investigation of the exact mechanism of action of this compound, which may provide insights into its diverse biological activities. Furthermore, the exploration of the potential applications of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile in other fields, such as materials science or environmental science, may also be of interest.
合成方法
The synthesis of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile involves the reaction between 4-methylbenzaldehyde, furfural, and 2-aminobenzamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the resulting product is purified using various techniques such as recrystallization or column chromatography.
科学研究应用
5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Furthermore, 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has been investigated for its potential as a lead compound for the development of novel drugs.
属性
分子式 |
C28H22N4O2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
5-amino-11-(furan-2-yl)-8-(4-methylphenyl)-9-oxo-8,10,11,12-tetrahydroquinolino[1,2-a]quinazoline-7-carbonitrile |
InChI |
InChI=1S/C28H22N4O2/c1-16-8-10-17(11-9-16)25-20(15-29)28-31-27(30)19-5-2-3-6-21(19)32(28)22-13-18(14-23(33)26(22)25)24-7-4-12-34-24/h2-12,18,25H,13-14H2,1H3,(H2,30,31) |
InChI 键 |
YZDDHMRVSBDWOD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C3N=C(C4=CC=CC=C4N3C5=C2C(=O)CC(C5)C6=CC=CO6)N)C#N |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=C3N=C(C4=CC=CC=C4N3C5=C2C(=O)CC(C5)C6=CC=CO6)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)
![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
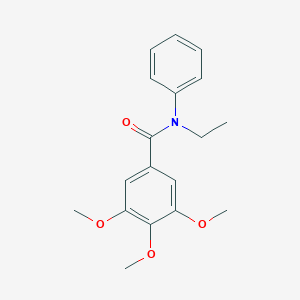
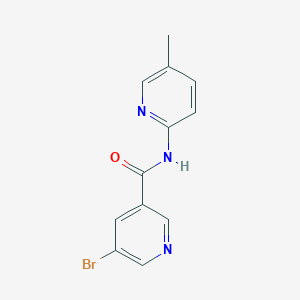
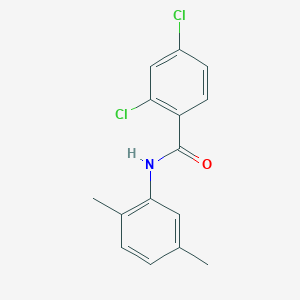

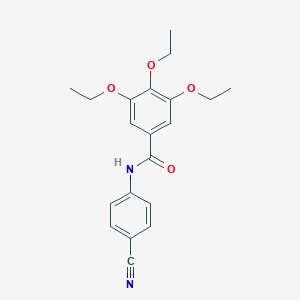
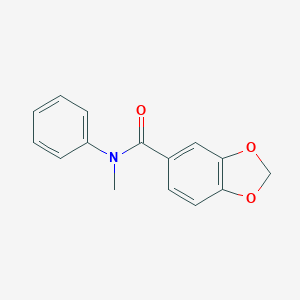
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylamine](/img/structure/B263783.png)


